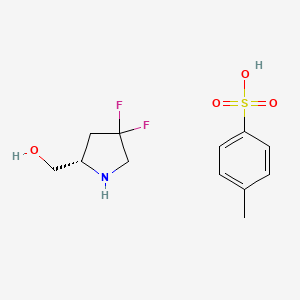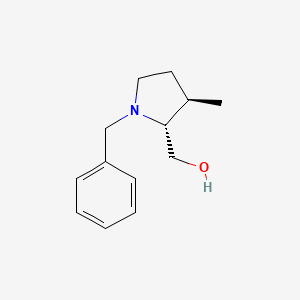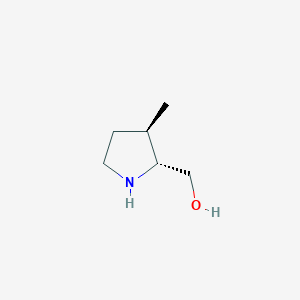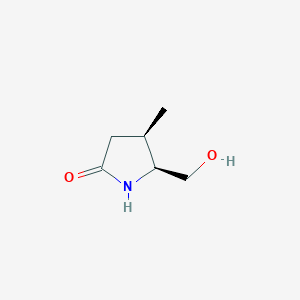
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate is a chemical compound that belongs to the class of tosylates, which are esters of p-toluenesulfonic acid. This compound is characterized by the presence of a pyrrolidine ring, a methyl group, and a methanol group, all of which contribute to its unique chemical properties. Tosylates are commonly used as intermediates in organic synthesis due to their ability to act as good leaving groups in substitution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate typically involves the tosylation of (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol. This process can be carried out by reacting (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature and under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The reaction mixture is typically stirred for several hours, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The tosylate group acts as a good leaving group, making the compound susceptible to nucleophilic attack. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in alcoholic solvents.
Major Products Formed
Substitution Reactions: The major products are typically the corresponding alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as (Z)-2-phenyl-2-butene.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions The tosylate group is displaced by a nucleophile, resulting in the formation of a new chemical bond
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-3-Phenyl-2-butanol tosylate: Undergoes similar substitution and elimination reactions.
(2S,3R)-β-phenylglycidic acid esters: Used in the synthesis of taxoids and other enantiopure compounds.
(2R,3S)-isocitric acid: Used in microbial production and has similar stereochemistry.
Uniqueness
(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate is unique due to its specific stereochemistry and the presence of a pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other tosylates. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;[(2R,3S)-3-methylpyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-6(5)4-8/h2-5H,1H3,(H,8,9,10);5-8H,2-4H2,1H3/t;5-,6-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHDIIMYZCBTQP-LOLRQIBTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN[C@H]1CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8192147.png)
![(1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8192155.png)
![(1S,3R,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8192156.png)




![[(2R,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol](/img/structure/B8192200.png)
![[(2S,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol](/img/structure/B8192204.png)





